molecular formula C11H15N3O2 B1482478 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098057-68-0

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B1482478
CAS No.: 2098057-68-0
M. Wt: 221.26 g/mol
InChI Key: OKXNUWFEYOUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic Acid (CAS 1713463-06-9) is a high-purity chemical compound designed for advanced pharmacological and neuroscience research. This molecule belongs to a class of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that function as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . The mGluR2 receptor is a G-protein-coupled receptor (GPCR) primarily located in the presynaptic terminals of the central nervous system, where it plays a key role in regulating synaptic transmission and neuronal excitability by modulating glutamate release . By negatively modulating mGluR2, this compound lifts the receptor-mediated brake on glutamate release, leading to enhanced glutamatergic signaling. This mechanism is considered a promising therapeutic target for several neurological and psychiatric disorders . The core structure of this compound features a pyrazolo[1,5-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . The 2-cyclopropyl substituent and the acetic acid side chain are critical for its binding affinity and functional activity as an mGluR2 NAM. Research into such compounds has shown potential for the treatment of conditions including depression, schizophrenia, cognitive impairments, and Alzheimer's disease . This product is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNUWFEYOUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The most established route to the pyrazolo[1,5-a]pyrazine core is a cyclocondensation between a 1,3-biselectrophilic compound and a 3-aminopyrazole derivative. This method allows for diverse substitutions at positions 2, 5, 6, and 7, which is crucial for the synthesis of the target compound.

General Reaction Scheme:

  • 3-aminopyrazole + 1,3-biselectrophilic compound (e.g., α,β-unsaturated carbonyl) → pyrazolo[1,5-a]pyrazine intermediate.

Key Variables:

  • Solvent: Ethanol, DMF, or DMSO.
  • Temperature: 80–120°C.
  • Reaction time: 4–24 hours.

Acetic Acid Side Chain Installation

The acetic acid moiety at position 5 can be introduced by:

  • Alkylation of the pyrazolo[1,5-a]pyrazine core with a haloacetic acid derivative.
  • Alternatively, via a Mannich-type reaction or direct carboxylation using CO₂ under basic conditions.

Typical Conditions:

  • Reagent: Bromoacetic acid or chloroacetic acid.
  • Base: Triethylamine or sodium carbonate.
  • Solvent: Water or polar aprotic solvent.

Hydrogenation/Reduction

To obtain the 6,7-dihydro derivative, catalytic hydrogenation is employed:

  • Catalyst: Pd/C or Raney nickel.
  • Solvent: Ethanol or methanol.
  • Pressure: 1–5 atm H₂.
  • Temperature: Room temperature to 50°C.

Purification

Final purification is achieved by recrystallization from ethanol or chromatographic methods (silica gel, gradient elution).

Data Table: Typical Synthetic Sequence

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 3-aminopyrazole, 1,3-biselectrophile, EtOH, 100°C, 12 h 60–75 Core formation
2 Cyclopropylation Cyclopropyl bromide, K₂CO₃, DMF, rt, 6 h 65–80 Nucleophilic substitution
3 Acetic acid side chain intro Bromoacetic acid, Na₂CO₃, H₂O, 80°C, 8 h 55–70 Alkylation
4 Hydrogenation Pd/C, H₂ (3 atm), EtOH, 25°C, 4 h 80–90 Reduction to dihydro form
5 Purification Recrystallization (EtOH) >99 Analytical grade

*Yields are representative and may vary depending on substrate purity and scale.

Research Findings and Optimization

  • Recent studies on related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds emphasize the utility of cyclocondensation for rapid core assembly, with further functionalization at various positions enabled by the choice of starting materials.
  • Pericyclic reactions (e.g., [4+2] cycloadditions) have also been reported for fused ring construction, offering one-pot, scalable routes for similar heterocycles.
  • Optimization of solvent and temperature is critical for maximizing yield and minimizing side reactions.
  • Use of excess aminopyrazole can simplify purification by suppressing byproduct formation.

Comparative Analysis

Method Advantages Limitations
Cyclocondensation Versatile, high yield, modular Requires pure starting materials
Pericyclic cycloaddition One-pot, scalable Limited substrate scope
Direct alkylation Simple, direct May require protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of this compound as promising candidates for antiviral therapies, particularly against Hepatitis B Virus (HBV). For instance, a derivative known as GYH2-18 has shown significant anti-HBV activity. It functions as a capsid assembly modulator, which alters the formation of viral capsids and inhibits viral replication. The structure-activity relationship (SAR) studies indicated that specific modifications to the cyclopropyl group enhance antiviral efficacy while maintaining low cytotoxicity .

Central Nervous System Effects

The compound has also been explored for its effects on the central nervous system. Research indicates that derivatives of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Case Study 1: Anti-HBV Activity

In a clinical study involving various derivatives of GYH2-18, two compounds were highlighted for their exceptional anti-HBV activity. These compounds demonstrated effective inhibition of HBV replication in vitro while displaying favorable pharmacokinetic profiles. The study utilized molecular modeling and particle gel assays to elucidate the mechanisms behind their action .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound. Researchers administered different derivatives to animal models of neurodegeneration and observed significant improvements in cognitive function and neuronal survival rates. The results suggest that these compounds may offer new therapeutic avenues for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as a modulator of viral capsid assembly, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to these targets, disrupting their normal function and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrazine core is shared across several analogs, but substituents critically influence physicochemical and biological properties:

  • Compound 9e (2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide): Substituted with bromophenyl and dichlorobenzyl groups, likely enhancing halogen-bonding interactions in target binding .
  • Target Compound : The cyclopropyl group may reduce steric hindrance compared to bulkier aryl substituents, while the acetic acid moiety improves aqueous solubility relative to amide-containing analogs like 9a and 9e.

Physicochemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Notes
9a Triazolo[1,5-a]pyrazine 2,4-Dichlorobenzyl, p-tolyl 98 201–203 High lipophilicity
9e Triazolo[1,5-a]pyrazine 3,4-Dichlorobenzyl, 2-bromophenyl 98 244–245 Halogen-rich, potential for XB interactions
w7 Pyrazolo[1,5-a]pyrazine Pyrimidine-triazole 43 Not reported Dual pharmacophore design
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl, acetic acid Not reported Not reported Enhanced solubility via carboxylic acid

Functional Implications

  • Lipophilicity : Compounds 9a and 9e exhibit higher lipophilicity (logP >3 estimated) due to halogenated aryl groups, favoring blood-brain barrier penetration. The target compound’s acetic acid group likely reduces logP, improving solubility for systemic applications.
  • Synthetic Accessibility : High yields for 9a/9e contrast with the moderate yield of w7, underscoring the challenge of introducing heteroaromatic substituents. The target compound’s cyclopropane ring may require specialized reagents (e.g., Simmons-Smith conditions).
  • Bioactivity : While specific data for the target compound are lacking, 9a/9e and w7’s structural features correlate with kinase inhibition (e.g., JAK2 or EGFR targets) . The acetic acid moiety in the target compound could enable salt formation, enhancing bioavailability.

Research Findings and Implications

  • Substituent Effects : Halogenated aryl groups (e.g., in 9a/9e) enhance binding affinity but may increase toxicity risks. The cyclopropyl group in the target compound offers a balance between stability and steric demand.
  • Solubility vs. Permeability : The acetic acid group in the target compound addresses a common drawback of pyrazolo-pyrazine derivatives—poor aqueous solubility—while retaining core pharmacophoric elements.
  • Synthetic Optimization : The use of Pd catalysts (e.g., in w7 synthesis) highlights the need for tailored conditions when modifying the pyrazolo-pyrazine scaffold .

Biological Activity

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound notable for its potential biological activities, particularly in the field of virology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and an acetic acid moiety. Its molecular formula is C14H18N4O2C_{14}H_{18}N_4O_2 with a molecular weight of approximately 278.33 g/mol. The structure contributes to its interaction with various biological targets.

Target Identification

The primary biological target of this compound has been identified as the Hepatitis B Virus (HBV) capsid . The compound acts as a capsid assembly modulator (CAM), which interferes with the assembly and replication of HBV.

Mode of Action

The compound disrupts the assembly of the HBV capsid by binding to specific sites on the capsid protein, leading to a reduction in viral replication. This mechanism has been supported by various studies demonstrating its efficacy in inhibiting HBV in vitro and in vivo.

Antiviral Activity

Research indicates that this compound exhibits potent anti-HBV activity with low cytotoxicity. In a study evaluating several derivatives, compounds derived from this structure demonstrated significant antiviral effects against HBV with acceptable pharmacokinetic profiles for oral administration .

Cytotoxicity and Safety

In vitro studies have shown that the compound maintains low cytotoxicity levels across various human cell lines. This is crucial for its potential therapeutic application as it minimizes adverse effects while effectively targeting viral replication pathways.

Study on Anti-HBV Activity

A pivotal study involved synthesizing derivatives of this compound and evaluating their anti-HBV activity. Two specific derivatives exhibited remarkable potency against HBV with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that substituents on the pyrazine core significantly affect biological activity. For example, modifications at the 6 and 7 positions of the pyrazolo ring have been shown to improve binding affinity to the HBV capsid .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight278.33 g/mol
Primary TargetHepatitis B Virus Capsid
IC50 (Anti-HBV Activity)Low micromolar range
CytotoxicityLow

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of pyrazolo-pyrazine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) were synthesized via multi-step protocols involving nucleophilic substitution and cyclization under reflux conditions . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, reducing trial-and-error experimentation . Reaction parameters like solvent polarity, temperature, and catalysts (e.g., Pd-mediated cross-coupling) should be systematically screened using Design of Experiments (DoE) frameworks to maximize yield and purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography is critical for resolving the 3D structure, as demonstrated for similar pyrazolo-pyrazine derivatives (e.g., triclinic crystal system with a=7.1709A˚,β=77.150a = 7.1709 \, \text{Å}, \beta = 77.150^\circ) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent positions and confirms cyclopropane integration.
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
  • IR spectroscopy detects functional groups (e.g., acetic acid moiety at ~1700 cm⁻¹).
    For ambiguous data, combine techniques: crystallography resolves conformational isomers, while NMR clarifies dynamic equilibria in solution .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions or biological systems?

Methodological Answer:

  • Quantum mechanical calculations (DFT, MP2) model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with biological targets (e.g., enzymes, receptors) by aligning the compound’s pharmacophore with active sites .
  • MD simulations (GROMACS, AMBER) assess stability in solvated systems or protein-ligand complexes.
    Validate predictions with experimental assays (e.g., enzymatic inhibition studies) and cross-reference with structural analogs .

Advanced: How should researchers resolve contradictions between experimental data (e.g., biological activity vs. computational predictions)?

Methodological Answer:

  • Comparative analysis : Replicate key experiments (e.g., IC₅₀ assays) under standardized conditions to rule out variability .
  • Data triangulation : Cross-validate computational predictions (e.g., docking scores) with biophysical methods (SPR, ITC) to quantify binding affinities .
  • Error source identification : Check for artifacts in crystallography (e.g., disorder in cyclopropane moieties) or NMR (solvent effects) .
  • Meta-analysis : Review structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) for trends in activity discrepancies .

Advanced: What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the cyclopropane group with sp³-hybridized moieties (e.g., bicyclo[1.1.1]pentane) to improve metabolic stability .
  • Prodrug design : Modify the acetic acid group to esters or amides for enhanced membrane permeability .
  • ADMET prediction : Use tools like SwissADME or ADMETLab to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .
    Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Data management : Implement electronic lab notebooks (ELNs) with version control (e.g., Benchling) to track synthesis protocols and characterization data .
  • Open-source validation : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB) .
  • Standardized reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
  • Collaborative peer review : Share raw data (e.g., diffraction images, NMR FIDs) for independent validation .

Advanced: What experimental and computational approaches are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor decomposition via HPLC-MS .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at different temperatures.
  • DFT-based hydrolysis pathways : Simulate protonation states and identify vulnerable bonds (e.g., ester or amide linkages) .
  • Solid-state stability : Perform variable-temperature XRD to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 2
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.